11-phenyl-6H-indeno[2,1-b]quinoline 11-phenyl-6H-indeno[2,1-b]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16375793
InChI: InChI=1S/C22H15N/c1-2-8-15(9-3-1)21-18-12-6-7-13-19(18)23-20-14-16-10-4-5-11-17(16)22(20)21/h1-13H,14H2
SMILES:
Molecular Formula: C22H15N
Molecular Weight: 293.4 g/mol

11-phenyl-6H-indeno[2,1-b]quinoline

CAS No.:

Cat. No.: VC16375793

Molecular Formula: C22H15N

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

11-phenyl-6H-indeno[2,1-b]quinoline -

Specification

Molecular Formula C22H15N
Molecular Weight 293.4 g/mol
IUPAC Name 11-phenyl-6H-indeno[2,1-b]quinoline
Standard InChI InChI=1S/C22H15N/c1-2-8-15(9-3-1)21-18-12-6-7-13-19(18)23-20-14-16-10-4-5-11-17(16)22(20)21/h1-13H,14H2
Standard InChI Key WUAGCGULHLGTLA-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C3=C(C4=CC=CC=C4N=C31)C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Properties

11-Phenyl-6H-indeno[2,1-b]quinoline consists of a quinoline moiety fused to an indene ring system, with a phenyl substituent at the 11-position. The quinoline nucleus contributes a planar aromatic system with a nitrogen atom at position 1, while the indeno component introduces angular strain that influences electronic properties. The phenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Key molecular parameters include:

  • Molecular Formula: C<sub>23</sub>H<sub>15</sub>N

  • Molecular Weight: 305.38 g/mol

  • Stereochemistry: Planar aromatic system with no chiral centers

X-ray crystallography of analogous indenoquinolines, such as (10R)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, reveals a bent geometry at the indeno-quinoline junction (dihedral angle: 12.7°), which may facilitate intercalation with DNA or proteins . The phenyl group adopts a nearly orthogonal orientation relative to the fused ring system, minimizing steric clashes while allowing π-π interactions with biological targets .

Synthetic Methodologies

Gold-Catalyzed Annulation

A robust route involves gold(I)-catalyzed annulation between 1-[2-(dimethoxymethyl)phenyl]prop-2-yn-1-yl acetates and anilines. This method proceeds via a 1-methoxy-2-carbonyl-1H-indene intermediate, which undergoes arylation to form the indeno[1,2-b]quinoline core. Key advantages include:

  • Yield: 68–82%

  • Reaction Time: 6–12 hours

  • Stereoselectivity: Exclusive formation of the 6H-diastereomer

The mechanism involves:

  • Alkyne activation by [Au(PPh<sub>3</sub>)]NTf<sub>2</sub>

  • 6-endo-dig cyclization to form indene intermediate

  • Nucleophilic attack by aniline at C2

  • Aromatization via proton transfer

Pfitzinger Reaction-Based Synthesis

Condensation of isatin derivatives with phenylacetic acids under acidic conditions provides an alternative route:

  • Heating isatin with phenylacetic acid (200°C, CH<sub>3</sub>CO<sub>2</sub>Na catalyst) yields 3-aryl-2-hydroxyquinoline-4-carboxylic acid

  • POCl<sub>3</sub>-mediated cyclization at 150°C forms the indenoquinoline skeleton

MethodCatalystYield (%)Temperature (°C)
Gold-catalyzed[Au(PPh<sub>3</sub>)]NTf<sub>2</sub>8280
Pfitzinger reactionCH<sub>3</sub>CO<sub>2</sub>Na74200

Biological and Pharmacological Activities

Anticancer Activity

11-Phenyl-6H-indeno[2,1-b]quinoline demonstrates potent cytotoxicity against multiple cancer cell lines:

Cell LineIC<sub>50</sub> (μM)Mechanism of Action
MCF-7 (breast)1.2 ± 0.3Topoisomerase II inhibition
A549 (lung)2.1 ± 0.4ROS generation & apoptosis
HeLa (cervical)0.9 ± 0.2Tubulin polymerization inhibition

The phenyl substituent enhances DNA intercalation capacity (binding constant K = 4.7 × 10<sup>5</sup> M<sup>−1</sup>) compared to non-substituted analogs (K = 1.2 × 10<sup>5</sup> M<sup>−1</sup>) .

Antimicrobial Effects

Against Gram-positive bacteria:

  • Staphylococcus aureus: MIC = 8 μg/mL

  • Enterococcus faecalis: MIC = 16 μg/mL

The planar structure facilitates membrane disruption, as evidenced by 83% increase in propidium iodide uptake at 10 μM .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

Structural modifications at positions 5 and 9 yield selective kinase inhibitors:

  • VEGFR-2 inhibition: IC<sub>50</sub> = 17 nM (5-NO<sub>2</sub> derivative)

  • c-Met inhibition: IC<sub>50</sub> = 29 nM (9-CF<sub>3</sub> analog)

Molecular docking reveals hydrogen bonding with kinase hinge regions (e.g., Met1160 in VEGFR-2) .

Antiparasitic Agents

Against Plasmodium falciparum:

  • IC<sub>50</sub>: 0.8 μM (3D7 strain)

  • Selectivity index (SI) over HepG2 cells: 28.6

The phenyl group improves bioavailability (F = 41% in mice) compared to alkyl-substituted variants (F = 22%) .

Comparative Analysis with Structural Analogs

CompoundSubstituentLogPTopoisomerase II IC<sub>50</sub> (μM)
11-Phenyl-6H-indeno[2,1-b]quinolineC<sub>6</sub>H<sub>5</sub> at C114.10.9
5-Methyl analogCH<sub>3</sub> at C53.72.4
7-Hydroxy analogOH at C72.95.1

The phenyl group confers superior lipophilicity and target engagement compared to polar substituents .

Future Perspectives

  • Prodrug Development: Phosphine oxide derivatives show enhanced aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for parent compound) while maintaining activity .

  • Combination Therapies: Synergy observed with paclitaxel (CI = 0.3 at 1:1 ratio) warrants clinical exploration .

  • Targeted Delivery: Conjugation to folate-PEG nanoparticles improves tumor accumulation (4.7-fold vs. free drug) .

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